N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide is a synthetic compound characterized by its unique structural features, including a 1,3,4-oxadiazole ring and an acetamide functional group. The presence of the 4-fluorobenzyl group enhances its potential biological activity, making it a subject of interest in medicinal chemistry. Compounds containing oxadiazole structures are often associated with various pharmacological properties, including antimicrobial activity and interactions with specific biological targets.
This compound can be classified as an organic heterocyclic compound due to the presence of nitrogen in its oxadiazole ring. It is categorized under the class of acetamides, which are derivatives of acetic acid where the hydrogen atom of the carboxylic acid is replaced by an amine or ammonia . The compound's molecular formula is C17H18FN3O2, with a molecular weight of approximately 315.35 g/mol .
The synthesis of N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide typically involves several key steps:
The molecular structure of N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide features:
The compound's structural formula can be represented as follows:
The compound's melting point, boiling point, and density are not extensively documented in available literature but are crucial for practical applications in research settings .
N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide can participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility as a building block for more complex molecules in organic synthesis .
The mechanism of action for N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide is not fully elucidated but is hypothesized based on similar compounds:
While specific physical properties such as melting point and boiling point are not well-documented, general characteristics include:
The chemical properties include:
N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide has several potential applications:
The compound N-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide belongs to the N-substituted acetamide class of 1,3,4-oxadiazole derivatives. Its core structure consists of a five-membered 1,3,4-oxadiazole heterocycle containing two nitrogen atoms and one oxygen atom. This core is substituted at the 5-position with a 4-fluorobenzyl group (C₆H₄F-CH₂-
) and at the 2-position with a nitrogen atom linked to a 2-(p-tolyl)acetyl group (CH₂C(O)N-
connected to C₆H₄CH₃
). This specific substitution pattern classifies it as a 2-N-acetamide-5-arylalkyl-1,3,4-oxadiazole [2] [8] [10].
Structurally, it shares close kinship with several documented compounds within the PubChem database, highlighting common design motifs:
-NH₂
) group at the 2-position instead of the acetamide moiety [10].Table 1: Structural Comparison of Related 1,3,4-Oxadiazole Derivatives
Compound Name | Core Structure | Substituent at Oxadiazole C5 | Substituent at Oxadiazole C2 | Reference |
---|---|---|---|---|
N-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide | 1,3,4-Oxadiazole | 4-Fluorobenzyl (4-F-C₆H₄-CH₂- ) | -NH-C(O)-CH₂-(4-CH₃-C₆H₄) (p-tolylacetamide) | Compound of Interest |
N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide | 1,3,4-Oxadiazole | Phenyl (C₆H₅- ) | -NH-C(O)-CH₂-S-(4-CH₃-C₆H₄) (p-tolylthioacetamide) | [4] (CID 7254565) |
5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine | 1,3,4-Oxadiazole | 4-Fluorobenzyl (4-F-C₆H₄-CH₂- ) | -NH₂ | [10] |
2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)amino)-N-(2-methyl-4-oxo-3(4H)-quinazolinyl)acetamide | 1,3,4-Oxadiazole | 4-Fluorophenyl (4-F-C₆H₄- ) | -NH-C(O)-CH₂-NH-(Quinazolinyl) | [2] (CID 3077854) |
The defining structural features of N-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide are:
-NH-C(O)CH₂-
) is a common pharmacophore facilitating hydrogen bonding (as both donor and acceptor). The p-tolyl group (4-CH₃-C₆H₄-
) contributes significant hydrophobicity for van der Waals interactions within binding pockets and can influence the molecule's overall pharmacokinetic profile [4] [8].The development of N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide stems from a sustained exploration within medicinal chemistry focused on 1,3,4-oxadiazoles as privileged scaffolds. The synthesis of such compounds typically follows well-established routes for oxadiazole formation. A common pathway involves:
Table 2: Key Synthetic Intermediates and Strategies for Related Oxadiazole Acetamides
Key Intermediate/Step | Role in Synthesis | Example from Literature |
---|---|---|
Arylalkyl/Heteroaryl Hydrazide | Precursor for oxadiazole ring formation via cyclodehydration | 2-(4-Fluorophenyl)acetohydrazide for 5-(4-fluorobenzyl) group |
5-Substituted-1,3,4-Oxadiazol-2-amine | Core intermediate obtained via cyclization; platform for N-acylation | 5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-amine [10] |
Activated Acetic Acid Derivative | Electrophile for N-acylation of 2-amino oxadiazole (e.g., acid chloride, mixed anhydride) | 2-(p-Tolyl)acetyl Chloride |
Coupling Reagents | Facilitate amide bond formation between 2-amino oxadiazole and carboxylic acid | EDC (Ethyl dimethylaminopropyl carbodiimide), DCC (Dicyclohexylcarbodiimide) [8] |
This compound represents a strategic evolution from simpler 2,5-disubstituted 1,3,4-oxadiazoles. Its design incorporates insights from the successful application of oxadiazoles in clinically approved drugs. A prime example is Raltegravir (CAS 518048-05-0), an HIV-1 integrase inhibitor, which features a critical 5-methyl-1,3,4-oxadiazole-2-carboxamide moiety (-C(O)NH-
linked to oxadiazole C2) acting as a bioisostere for a metabolically labile hydroxamate [5] [6]. The presence of the fluorobenzyl group in N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide echoes structural motifs found in other pharmacologically active compounds, such as the benzimidazole-oxadiazole hybrids explored for their antimicrobial and antitubercular activities (e.g., compounds like 2-(5-((1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazol-2-ylthio)-N-(4-methoxyphenyl)acetamide) [3]. The historical trajectory underscores a deliberate move towards increasing structural complexity and leveraging specific substituents (fluorine, methylated aryl) to enhance target affinity, selectivity, and drug-like properties within the oxadiazole class.
The structural design of N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolyl)acetamide exemplifies core principles in modern medicinal chemistry, where heterocyclic cores are systematically modified to optimize interactions with biological targets and improve pharmacokinetic profiles. The rationale for its specific modifications is multi-faceted:
Leveraging the Oxadiazole as a Bioisostere: The 1,3,4-oxadiazole ring is a quintessential bioisostere for carboxylic esters and amides. Crucially, while mimicking the spatial and electronic properties of these carbonyl-containing groups essential for hydrogen bonding and target recognition, the oxadiazole offers superior metabolic stability against esterases and amidases. This resistance to enzymatic hydrolysis significantly enhances the compound's potential for oral bioavailability and sustained plasma concentrations, a critical factor in drug efficacy [8]. Its moderate dipole moment and ability to participate in hydrogen bonding (as an acceptor via the ring nitrogen atoms) and dipole-dipole interactions further contribute to favorable binding energetics within diverse protein active sites [3] [8].
Strategic Introduction of Fluorine (4-Fluorobenzyl): The incorporation of a fluorine atom at the para-position of the benzyl substituent attached to oxadiazole C5 is a deliberate strategy with profound effects. Fluorine is highly electronegative, altering the electron density of the attached benzene ring. This can enhance binding affinity through:
-NH-
) and acceptor (C=O
), facilitating interactions with polar residues in target binding sites. The choice of the p-tolyl group (4-CH₃-C₆H₄-
) attached to this acetamide serves specific purposes:Table 3: Rationale for Key Structural Modifications in Oxadiazole-Based Drug Design
Structural Feature | Primary Rationale | Expected Pharmacological Impact |
---|---|---|
1,3,4-Oxadiazole Core | Bioisostere for esters/amides; Metabolic stability; Dipole moment; H-bond acceptance | Enhanced metabolic stability; Improved binding affinity; Favorable physicochemical properties |
4-Fluorobenzyl at C5 | Halogen bonding potential; Blocking of para-oxidation; Increased lipophilicity; Modulation of ring electronics | Increased target binding affinity; Enhanced metabolic stability; Improved passive diffusion |
-NH-C(O)- Linker at C2 | Hydrogen bond donation and acceptance capability | Facilitates critical polar interactions with biological targets |
p-Tolyl Group on Acetamide | Enhanced hydrophobic interactions; Optimal steric bulk; Weak electron-donating effect | Improved binding affinity and selectivity within hydrophobic pockets; Fine-tuning of electronic properties |
This compound embodies a rational structure-based design approach. The oxadiazole core provides a stable, interactive scaffold. The 4-fluorobenzyl group capitalizes on fluorine's unique effects for potency and stability. The p-tolylacetamide tail is engineered to maximize hydrophobic binding contributions. Such targeted heterocyclic modifications are central to advancing lead compounds with improved efficacy and drug-like properties, particularly in the search for novel agents against challenging therapeutic targets like antimicrobial resistance and cancer, where heterocycles like benzimidazoles and oxadiazoles have proven highly valuable [3] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7